b-Boswellic acid
Description
β-Boswellic acid (β-BA) is a pentacyclic triterpenoid derived from the gum resin of Boswellia species, such as Boswellia serrata and Boswellia sacra. Its structure comprises a 30-carbon skeleton with a α-axial hydroxyl group at C-3 and a β-axial carboxylic acid group at C-4 . The compound is biosynthesized via the isopentenyl pyrophosphate (IPP) pathway from squalene intermediates, with β-boswellic aldehyde and 3-epi-11β-dihydroxy boswellic acid identified as key precursors .
β-BA exhibits diverse biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects. Its mechanism of action involves inhibition of 5-lipoxygenase (5-LO), a key enzyme in leukotriene biosynthesis, and modulation of mitochondrial pathways in apoptosis . Notably, β-BA and its derivatives are non-redox, non-competitive inhibitors, distinguishing them from other anti-inflammatory agents .
Properties
IUPAC Name |
(3R,4R,6aR,6bS,8aR,11R,12S,12aR,14aR,14bR)-3-hydroxy-4,6a,6b,8a,11,12,14b-heptamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picene-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3/c1-18-10-13-26(3)16-17-28(5)20(24(26)19(18)2)8-9-21-27(4)14-12-23(31)30(7,25(32)33)22(27)11-15-29(21,28)6/h8,18-19,21-24,31H,9-17H2,1-7H3,(H,32,33)/t18-,19+,21-,22?,23-,24+,26-,27-,28-,29-,30-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGQZFQREPIKMG-AKOQEMLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(CC[C@H]([C@]5(C)C(=O)O)O)C)C)[C@@H]2[C@H]1C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Traditional Solvent Extraction
The conventional method for isolating β-boswellic acid involves solvent extraction of Boswellia serrata resin. In one protocol, olibanum resin (1 kg) is dissolved in diethyl ether, shaken for 14 hours, and filtered. The ethereal extract is treated with barium hydroxide to precipitate the barium salt of crude boswellic acids, yielding 330 g of a pale-yellow solid. Subsequent acetylation with acetic anhydride and pyridine produces β-boswellic acid acetate, which is crystallized from chloroform-methanol mixtures. This method, while effective, is labor-intensive and time-consuming, with a reported yield of 53 g of crude product.
Ultrasound-Assisted Extraction (UAE)
UAE has emerged as a superior alternative for extracting 11-keto-β-boswellic acid (KBA), a structurally related compound. Optimized conditions include a solvent-to-drug ratio of 20.42 mL/g, 44.01°C, and 11.54 minutes, achieving an 8.44% w/w yield. Although UAE studies specifically target KBA, the methodology is adaptable for β-boswellic acid due to shared solubility profiles in methanol.
Microwave-Assisted Extraction (MAE)
MAE employs microwave irradiation to enhance solvent penetration into plant matrices. While MAE achieves faster extraction times than traditional methods, it underperforms UAE in KBA yield (6.2% vs. 8.44% w/w). Thermal degradation of triterpenoids at elevated temperatures may explain this disparity, suggesting non-thermal methods like UAE are preferable for acid-sensitive compounds.
Chemical Synthesis and Modification
Acetylation and Oxidation Protocols
Acetylation of 9-ene-β-boswellic acid (40 mg) with acetic anhydride (0.1 mL) in pyridine at room temperature yields 3-acetoxy-9-ene-boswellic acid (31 mg), confirmed by NMR and LC-MS. Oxidation of β-boswellic acid derivatives often employs chromium-based reagents. For example, treatment with N-bromosuccinimide (NBS) and calcium carbonate in dioxane introduces ketone groups at the C-11 position, critical for synthesizing 11-keto derivatives.
Reduction of 11-Keto-β-Boswellic Acid
The reduction of 11-keto-β-boswellic acid (300 mg) using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) produces 9-ene-β-boswellic acid (150 mg) and 11-hydroxy-β-boswellic acid (70 mg). The reaction proceeds at 0–5°C for 2 hours, with purification via silica column chromatography (25% ethyl acetate/hexane).
Hybridization Strategies
To enhance bioavailability, β-boswellic acid has been covalently linked to piperine through conjugate addition reactions. Hybrid compounds, such as 3α-acetoxyurs-12-en-24-oic acid-piperine conjugates, exhibit improved absorption profiles while adhering to beyond-Rule-of-5 (bRo5) chemical space. These hybrids show AbbVie multiparametric scores (AB-MPS) ≤14, indicating acceptable oral absorption potential.
Purification and Characterization
Column Chromatography
Silica gel column chromatography remains the gold standard for purifying β-boswellic acid derivatives. Hexane/ethyl acetate gradients (20–25% ethyl acetate) effectively separate acetylation products, with TLC monitoring ensuring fraction purity. For example, 11-chloro-9-ene boswellic acid is eluted at 20–25% ethyl acetate, yielding a compound with δ 5.65 (1H, d, J=2.4 Hz).
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC validated per ICH guidelines quantifies β-boswellic acid in extracts. A mobile phase of toluene-ethyl acetate-formic acid (7:3:0.1 v/v) achieves a retardation factor () of 0.45 for β-boswellic acid, with a linear calibration range of 100–1000 ng/spot. Intra-day precision (%RSD <1.5%) and recovery (98.2–101.4%) confirm method robustness.
Spectroscopic Characterization
-
NMR : of 11-hydroxy-β-boswellic acid (CDCl₃) shows δ 5.18 (1H, d, J=2.4 Hz, 12-H) and δ 4.26 (1H, dd, J=9.1 and 2.9 Hz, 11-H).
-
IR : Key absorptions include 3390 cm⁻¹ (O-H stretch) and 1696 cm⁻¹ (C=O stretch).
-
LC-MS : β-Boswellic acid acetate exhibits m/z 599.5 (M+H)⁺ in positive ion mode.
Industrial-Scale Production
Patent-Based Processes
A patented large-scale method involves:
-
Resin extraction with dichloromethane or ethyl acetate.
-
Alkaline treatment (pH 10–12) to solubilize acidic fractions.
-
Acidification to pH 3–6 to precipitate crude boswellic acids.
-
Sequential solvent extraction and drying.
This process yields a boswellic acid mixture containing 30–40% β-boswellic acid, with anti-inflammatory activity confirmed in murine models.
Ion Exchange Chromatography
Cation-exchange resins in OH⁻ form selectively bind boswellic acids. Elution with 0.5 M acetic acid in methanol recovers β-boswellic acid with >90% purity, avoiding labor-intensive crystallization steps.
Comparative Analysis of Methodologies
Table 1: Extraction Efficiency of β-Boswellic Acid
| Method | Yield (%) | Time (h) | Purity (%) |
|---|---|---|---|
| Traditional Solvent | 5.3 | 14 | 75 |
| UAE | 8.4 | 0.2 | 88 |
| MAE | 6.2 | 0.1 | 82 |
Table 2: Synthetic Routes to β-Boswellic Acid Derivatives
| Reaction | Reagents | Yield (%) |
|---|---|---|
| Acetylation | Acetic anhydride, pyridine | 78 |
| Oxidation | NBS, CaCO₃, dioxane | 65 |
| Reduction | LiAlH₄, THF | 50 |
Chemical Reactions Analysis
Types of Reactions: Beta-Boswellic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activities or to synthesize derivatives with improved properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used to oxidize beta-amyrin to beta-Boswellic acid.
Reduction: Reducing agents like sodium borohydride can be used to reduce keto groups in beta-Boswellic acid derivatives.
Substitution: Substitution reactions often involve reagents like acetic anhydride to introduce acetyl groups, forming acetyl-beta-Boswellic acid.
Major Products: The major products formed from these reactions include various derivatives of beta-Boswellic acid, such as acetyl-beta-Boswellic acid and keto-beta-Boswellic acid. These derivatives exhibit different biological activities and are studied for their potential therapeutic applications .
Scientific Research Applications
Anti-Inflammatory Properties
Mechanism of Action:
β-Boswellic acid exhibits potent anti-inflammatory effects by inhibiting the activity of pro-inflammatory enzymes such as 5-lipoxygenase (5-LOX) and cyclooxygenase (COX). This inhibition leads to a reduction in the production of inflammatory mediators like leukotrienes and prostaglandins, which are crucial in inflammatory responses .
Clinical Applications:
- Arthritis: In a study involving bovine serum albumin-induced arthritis in rats, β-boswellic acid administration significantly reduced leukocyte infiltration into joints, demonstrating its potential as a therapeutic agent for osteoarthritis and rheumatoid arthritis .
- Asthma: Clinical trials have suggested that β-boswellic acid can alleviate symptoms of asthma by reducing airway inflammation .
Anticancer Activity
Mechanism of Action:
β-Boswellic acid has been shown to induce apoptosis (programmed cell death) in various cancer cell lines through multiple pathways, including caspase activation and modulation of epigenetic factors . It also inhibits tumor growth by affecting signaling pathways involved in cell proliferation and metastasis.
Case Studies:
- Breast Cancer: A comparative study indicated that β-boswellic acid derivatives can significantly reduce the viability of breast cancer cells and induce apoptosis more effectively than other boswellic acids .
- Prostate Cancer: Research suggests that β-boswellic acid may inhibit prostate cancer cell proliferation by targeting specific molecular pathways associated with tumor growth .
Antiviral Properties
Mechanism of Action:
Recent studies have demonstrated that β-boswellic acid exhibits antiviral activity against Herpes Simplex Virus (HSV-1). It modulates signaling pathways such as NF-kB and p38 MAP kinase, which are critical for viral replication and inflammation .
Clinical Implications:
The potential use of β-boswellic acid as an adjunct therapy for viral infections could offer new avenues for treatment, especially in patients with limited options due to drug resistance.
Enhancing Bioavailability
Challenges:
One significant limitation of β-boswellic acid is its low bioavailability when administered orally. Various strategies have been explored to enhance its absorption:
- Combination with Piper Longum: A study showed that co-administration with Piper longum extract significantly increased the serum concentration of β-boswellic acid in rabbits, suggesting potential methods to improve its clinical efficacy .
Data Table: Pharmacokinetic Parameters
| Parameter | Control Group | 2.5 mg/kg Piper Longum | 10 mg/kg Piper Longum |
|---|---|---|---|
| Cmax (μg/ml) | 0.2599 | 0.3214 | 0.3589 |
| AUC (µg/ml/h) | 0.7736 | 1.18828 | 2.2045 |
Other Therapeutic Applications
Neuroprotective Effects:
β-Boswellic acid has shown promise in neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to its anti-inflammatory properties and ability to cross the blood-brain barrier .
Gastrointestinal Health:
Studies indicate that β-boswellic acid may be beneficial in treating inflammatory bowel diseases (IBD) by reducing inflammation in the gut .
Mechanism of Action
Beta-Boswellic acid is compared with other similar compounds, such as alpha-Boswellic acid and keto-beta-Boswellic acid. These compounds share the pentacyclic triterpene structure but differ in their functional groups, leading to variations in their biological activities .
Comparison with Similar Compounds
α-Boswellic Acid (α-BA)
Acetyl-β-Boswellic Acid (Ac-β-BA)
- Structure : β-BA with an acetyl group at C-3.
11-Keto-β-Boswellic Acid (KBA)
Acetyl-11-Keto-β-Boswellic Acid (AKBA)
- Structure : KBA with an acetyl group at C-3.
- Activity : The most potent boswellic acid derivative, inhibiting 5-LO with an IC₅₀ of 1.5 µM . AKBA also uniquely suppresses angiogenesis by targeting vascular endothelial growth factor receptor 2 (VEGFR2) and inhibits human leukocyte elastase (HLE) (IC₅₀ ~15 µM) .
Pharmacological and Therapeutic Comparisons
Anti-Inflammatory Effects
| Compound | 5-LO Inhibition (IC₅₀) | HLE Inhibition (IC₅₀) | Key Mechanism(s) |
|---|---|---|---|
| β-BA | ~10 µM | ~20 µM | Non-competitive 5-LO inhibition |
| AKBA | 1.5 µM | 15 µM | Dual inhibition of 5-LO and HLE |
| KBA | ~10 µM | Not reported | Moderate 5-LO inhibition |
Anti-Cancer Activity
| Compound | Target Cancer Cells | Mechanism(s) |
|---|---|---|
| β-BA | Colon, prostate | Mitochondrial apoptosis, ROS generation |
| AKBA | Prostate, melanoma | VEGFR2 suppression, PI3K/Akt pathway modulation, caspase activation |
| KBA | Fibrosarcoma, leukemia | Topoisomerase-II inhibition |
Bioavailability and Pharmacokinetics
| Compound | Plasma Half-Life (h) | Bioavailability Enhancement Strategies |
|---|---|---|
| β-BA | ~4–6 | Liposomal encapsulation |
| AKBA | ~6–8 | Structural derivatization (e.g., amidation) |
| KBA | ~5.97 | Nanoformulations |
- Challenges : Low water solubility limits β-BA’s efficacy, whereas AKBA’s acetyl group improves membrane permeability .
Research Findings and Clinical Implications
- Anti-Viral Potential: β-BA and AKBA are under investigation for SARS-CoV-2 inhibition due to their immunomodulatory properties .
- Synthetic Derivatives : Hydroxylated and acetylated analogs of β-BA exhibit improved cytotoxic profiles. For example, 3-O-acetyl-11-keto-β-boswellic acid derivatives demonstrate IC₅₀ values <10 µM in prostate cancer models .
Biological Activity
β-Boswellic acid (β-BA), a pentacyclic triterpenoid derived from the resin of the Boswellia serrata tree, has garnered attention for its diverse biological activities, particularly in cancer treatment and anti-inflammatory applications. This article explores the mechanisms of action, therapeutic potential, and clinical case studies related to β-BA.
β-Boswellic acid exhibits several biological activities through various mechanisms:
- Anti-Cancer Properties : β-BA has shown significant anti-cancer effects across multiple cell lines. It inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. Studies indicate that β-BA targets pathways involved in glycolysis and energy production, leading to reduced ATP levels in cancer cells, particularly in precancerous breast lesions (Bie et al., 2022) .
- Inflammation Modulation : β-BA is known to inhibit pro-inflammatory cytokines and enzymes such as 5-lipoxygenase (5-LOX), which is crucial in inflammatory processes. This inhibition contributes to its efficacy in treating conditions like osteoarthritis and other inflammatory diseases (Siddiqui, 2011) .
- Epigenetic Regulation : Recent studies suggest that β-BA may influence microRNA pathways, which are vital for regulating gene expression related to cancer progression. For instance, it has been shown to upregulate let-7 family miRNAs, which are associated with tumor suppression (Kumar et al., 2023) .
Anti-Cancer Activity
A comprehensive review highlighted the anti-cancer potential of various boswellic acids, including β-BA. Notably:
- Colorectal Cancer : In vitro studies demonstrated that β-BA inhibits proliferation and induces apoptosis in colorectal cancer cells by modulating NF-κB signaling pathways (Kumar et al., 2023) .
- Breast Cancer : A study reported that β-BA inhibited glycolysis in MCF-10AT cells by activating the AMPK pathway, leading to decreased cell proliferation without affecting normal cells (Bie et al., 2022) .
Clinical Case Studies
Several clinical cases have illustrated the therapeutic benefits of β-BA:
-
Cerebral Radiation Necrosis :
- A case involving a 44-year-old male with recurrent glioma showed significant improvement after incorporating Boswellia serrata extract (which contains β-BA) into his treatment regimen alongside Bevacizumab. MRI results indicated a reduction in radiation-induced edema after three months of treatment (JMRO, 2025) .
- Metastatic Renal Cell Carcinoma :
Comparative Efficacy of Boswellic Acids
The following table summarizes the biological activities of different boswellic acids, focusing on their anti-cancer and anti-inflammatory properties:
| Boswellic Acid Type | Anti-Cancer Activity | Anti-Inflammatory Activity | Notable Mechanisms |
|---|---|---|---|
| β-Boswellic Acid | High | Moderate | Inhibition of 5-LOX, modulation of glycolysis |
| Acetyl-Keto-Boswellic Acid (AKBA) | Very High | High | NF-κB pathway inhibition, microRNA modulation |
| Keto-Boswellic Acid | Moderate | Moderate | Cytokine suppression |
Q & A
Q. How can researchers ensure compliance with ethical guidelines when using β-Boswellic acid in clinical trials?
Q. What criteria define rigorous reporting of β-Boswellic acid’s cytotoxicity in preclinical studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
